molecular formula C24H19Cl2NO4 B1428292 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid CAS No. 1260614-80-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

Cat. No. B1428292
M. Wt: 456.3 g/mol
InChI Key: VKWVAMUOEUIASD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H19Cl2NO4 and its molecular weight is 456.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Modification

The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides. The key step in this process involves diastereoselective amidomethylation, yielding N-Cbz-protected β-amino acids. These compounds are further subjected to protective-group exchange, making the method suitable for large-scale preparation of Fmoc-β2hXaa-OH, a vital component in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembled Structures

Fmoc-modified aliphatic amino acids, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid, are reported to form self-assembled structures under varying conditions. Such structures are pivotal in the design of novel self-assembled architectures controllable for desired functions, showcasing potential applications in material science and nanotechnology (Gour et al., 2021).

Synthesis of Differentially Protected Amino Acids

The compound is used in the synthesis of differentially protected azatryptophan derivatives. This synthesis is crucial for peptide-based drug discovery, providing essential building blocks for the development of novel therapeutics (Nimje et al., 2020).

Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a category that includes (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid, are utilized as surfactants for carbon nanotubes. These surfactants are converted into enzyme-activated variants to create homogeneous aqueous nanotube dispersions, a significant advancement in nanotechnology and material science (Cousins et al., 2009).

properties

IUPAC Name

(2S)-3-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWVAMUOEUIASD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161804
Record name L-Phenylalanine, 2,5-dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

CAS RN

1260614-80-9
Record name L-Phenylalanine, 2,5-dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260614-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, 2,5-dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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